molecular formula C7H15NO2 B2514501 Methyl 2-amino-2-ethylbutanoate CAS No. 70974-26-4

Methyl 2-amino-2-ethylbutanoate

Cat. No.: B2514501
CAS No.: 70974-26-4
M. Wt: 145.202
InChI Key: JATPQYOJRYBVGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-2-ethylbutanoate: is an organic compound with the molecular formula C7H15NO2. It is a colorless to yellow liquid that is primarily used in research and industrial applications. The compound is known for its unique structure, which includes an amino group and an ester functional group, making it versatile in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-2-ethylbutanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-2-ethylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, ensures high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-ethylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

Methyl 2-amino-2-ethylbutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-ethylbutanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical reactions .

Comparison with Similar Compounds

  • Methyl 2-amino-2-methylbutanoate
  • Ethyl 2-amino-2-ethylbutanoate
  • Methyl 2-amino-2-propylbutanoate

Comparison: Methyl 2-amino-2-ethylbutanoate is unique due to its specific combination of an amino group and an ester functional group, which provides distinct reactivity and versatility in chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

methyl 2-amino-2-ethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-7(8,5-2)6(9)10-3/h4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATPQYOJRYBVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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